molecular formula C7H8N4O2S B2918323 4-Azidomethyl-benzenesulfonamide CAS No. 864528-35-8

4-Azidomethyl-benzenesulfonamide

Cat. No.: B2918323
CAS No.: 864528-35-8
M. Wt: 212.23
InChI Key: VIAJRIXODOQXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azidomethyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The azido group in this compound adds a unique reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azidomethyl-benzenesulfonamide typically involves the introduction of the azido group to a benzenesulfonamide derivative. One common method is the nucleophilic substitution reaction where a halomethyl-benzenesulfonamide reacts with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the azidation process. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides.

Chemical Reactions Analysis

Types of Reactions

4-Azidomethyl-benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new sulfonamide derivatives.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, DMF or DMSO, elevated temperatures.

    Cycloaddition: Alkynes, copper(I) catalysts, room temperature.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

Major Products Formed

    Substitution: Various sulfonamide derivatives.

    Cycloaddition: Triazole derivatives.

    Reduction: Aminomethyl-benzenesulfonamide.

Mechanism of Action

The mechanism of action of 4-Azidomethyl-benzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with biological targets. For example, sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The azido group can also facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethyl-benzenesulfonamide: Similar structure but with an amino group instead of an azido group.

    4-Methyl-benzenesulfonamide: Lacks the azido group, making it less reactive in certain chemical reactions.

    4-Nitromethyl-benzenesulfonamide: Contains a nitro group, which imparts different reactivity and biological activity.

Uniqueness

4-Azidomethyl-benzenesulfonamide is unique due to the presence of the azido group, which provides versatility in chemical synthesis and biological applications. The azido group enables bioorthogonal reactions, making the compound valuable in bioconjugation and material science .

Properties

IUPAC Name

4-(azidomethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c8-11-10-5-6-1-3-7(4-2-6)14(9,12)13/h1-4H,5H2,(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAJRIXODOQXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.